molecular formula C44H84N2O4 B15281715 Bis(4-(tert-butyl)cyclohexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Bis(4-(tert-butyl)cyclohexyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B15281715
M. Wt: 705.1 g/mol
InChI Key: GAHUXPWEUWLBJI-UHFFFAOYSA-N
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Description

Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of tert-butyl groups attached to cyclohexyl rings, along with a decanoate ester linkage. Its molecular structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-tert-butylcyclohexanol with phosgene to form 4-tert-butylcyclohexyl chloroformate. This intermediate is then reacted with decanoic acid and a suitable catalyst to form the desired ester linkage .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Scientific Research Applications

Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets and pathways. The compound’s ester linkage allows it to participate in hydrolysis reactions, releasing active intermediates that can interact with enzymes or receptors. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-tert-butylcyclohexyl) peroxydicarbonate: Known for its use as a polymerization initiator and in the preparation of polymerizable dyes[][5].

    Di-tert-butyl dicyclohexyl peroxydicarbonate: Used in similar applications but with different reactivity and stability profiles[][5].

Uniqueness

Bis(4-(tert-butyl)cyclohexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific ester linkage and the presence of both tert-butyl and dimethylaminoethyl groups. These structural features impart distinct chemical properties, making it suitable for specialized applications in various fields[5][5].

Properties

Molecular Formula

C44H84N2O4

Molecular Weight

705.1 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 10-[[10-(4-tert-butylcyclohexyl)oxy-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate

InChI

InChI=1S/C44H84N2O4/c1-43(2,3)37-25-29-39(30-26-37)49-41(47)23-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-24-42(48)50-40-31-27-38(28-32-40)44(4,5)6/h37-40H,9-36H2,1-8H3

InChI Key

GAHUXPWEUWLBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC2CCC(CC2)C(C)(C)C)CCN(C)C

Origin of Product

United States

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